
2-Chloroethyl trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl trichloroacetate is an organic compound with the molecular formula C₄H₄Cl₄O₂ and a molecular weight of 225.885 g/mol . It is also known by its IUPAC name, ethanol, 2-chloro, trichloroacetate . This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.
Major Products Formed
Trichloroacetic Acid: Formed during hydrolysis reactions.
Various Derivatives: Formed through substitution reactions with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroacetate group into molecules.
Biology: Employed in biochemical studies to investigate the effects of trichloroacetate derivatives on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroacetate: Similar in structure but with an ethyl group instead of a 2-chloroethyl group.
Trichloroacetic Acid: The parent acid from which 2-chloroethyl trichloroacetate is derived.
(2-Chloroethyl)trimethylammonium chloride: Another compound with a 2-chloroethyl group but different functional groups.
Uniqueness
This compound is unique due to its combination of a trichloroacetate ester and a 2-chloroethyl group, which imparts specific reactivity and properties that are distinct from its similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Eigenschaften
CAS-Nummer |
4974-21-4 |
|---|---|
Molekularformel |
C4H4Cl4O2 |
Molekulargewicht |
225.9 g/mol |
IUPAC-Name |
2-chloroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |
InChI-Schlüssel |
LZAFIYKPGDSKLN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


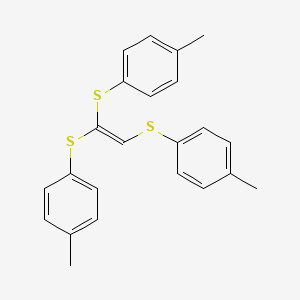
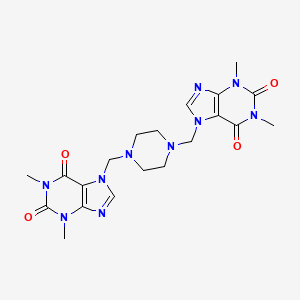
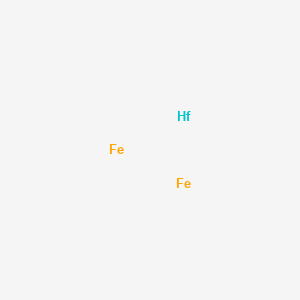
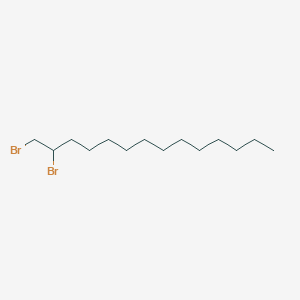
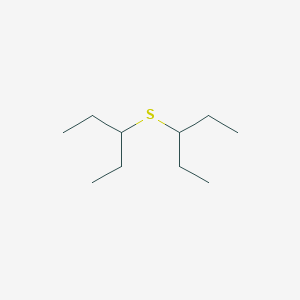
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)

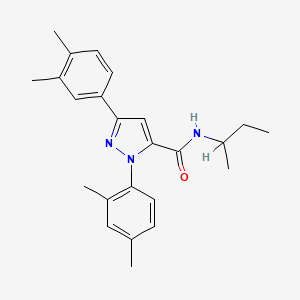
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)



